![molecular formula C12H11NO B1627066 1-Benzyl-1H-pyrrole-3-carbaldehyde CAS No. 30186-48-2](/img/structure/B1627066.png)
1-Benzyl-1H-pyrrole-3-carbaldehyde
Overview
Description
Molecular Structure Analysis
The InChI code for 1-Benzyl-1H-pyrrole-3-carbaldehyde is 1S/C12H11NO/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
1-Benzyl-1H-pyrrole-3-carbaldehyde has a molecular weight of 185.23 g/mol . It is a liquid at room temperature . The melting point is 92-93°C .
Scientific Research Applications
Chemical Properties
“1-Benzyl-1H-pyrrole-3-carbaldehyde” is a chemical compound with the CAS Number: 30186-48-2 . It has a molecular weight of 185.23 . It is usually in a liquid physical form .
Synthesis Path
The compound can be synthesized through a two-stage process . In the first stage, 1-benzyl-1H-pyrrole-3-carbaldehyde and methylamine hydrochloride are combined with triethylamine in 1,2-dichloro-ethane at 20℃ for 4 hours . In the second stage, sodium tetrahydroborate is added .
Preparation of Inhibitors
“1-Benzyl-1H-pyrrole-3-carbaldehyde” can be used as a reactant in the preparation of inhibitors of the C-terminal domain of RNA polymerase II . This application is significant in the field of biochemistry and molecular biology, where such inhibitors can be used to study the function of RNA polymerase II.
Nazarov Type Electrocyclization
The compound can also be used as a reactant in Nazarov type electrocyclization . This is a type of pericyclic reaction that results in the formation of a cyclopentenone or its equivalent. This application is important in the field of organic chemistry.
Preparation of Bcl-2 Family of Proteins Inhibitors
“1-Benzyl-1H-pyrrole-3-carbaldehyde” can be used as a reactant in the preparation of inhibitors of Bcl-2 family of proteins . These proteins are key regulators of apoptosis, and their inhibitors have potential applications in cancer therapy.
Mannich Type Coupling
The compound can be used for Mannich type coupling with aldehydes and secondary amines . The Mannich reaction is a useful method for the synthesis of β-amino carbonyl compounds, which are valuable intermediates in organic synthesis.
Controlled Radical Polymerization
Although not directly related to “1-Benzyl-1H-pyrrole-3-carbaldehyde”, a similar compound, “Benzyl 1H-pyrrole-1-carbodithioate”, is used as a RAFT agent for controlled radical polymerization . This suggests potential applications of “1-Benzyl-1H-pyrrole-3-carbaldehyde” in the field of polymer chemistry.
Mechanism of Action
Target of Action
Similar compounds have been used as reactants in the preparation of inhibitors of the c-terminal domain of rna polymerase ii
Mode of Action
It’s known that similar compounds participate in multicomponent reactions (MCRs), which are one-step convergent strategies where multiple starting materials combine through covalent bonds to afford a single product . This method is generally high-yielding, operationally friendly, time- and cost-effective .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of biologically active structures via multicomponent reactions . These reactions can produce products with diverse functional groups, potentially affecting a variety of biochemical pathways .
Result of Action
Similar compounds have been used as reactants in the preparation of inhibitors of the c-terminal domain of rna polymerase ii , suggesting potential regulatory effects on gene expression.
properties
IUPAC Name |
1-benzylpyrrole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUVCKSHUSFLOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576739 | |
Record name | 1-Benzyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
30186-48-2 | |
Record name | 1-Benzyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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